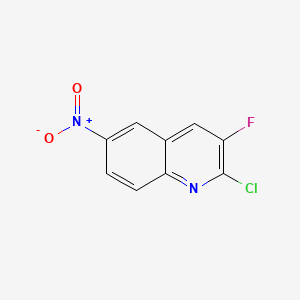

2-Chloro-3-fluoro-6-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClFN2O2 |

|---|---|

Molecular Weight |

226.59 g/mol |

IUPAC Name |

2-chloro-3-fluoro-6-nitroquinoline |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-7(11)4-5-3-6(13(14)15)1-2-8(5)12-9/h1-4H |

InChI Key |

IVWHEDQFHIOMRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Fluoro 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic compounds. researchgate.netmasterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position of 2-chloro-3-fluoro-6-nitroquinoline is a primary site for nucleophilic attack. The electrophilicity of this carbon is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent fluorine atom and the nitro group on the benzene (B151609) ring. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles. For instance, reactions with amines, such as N-methylpiperazine, in the presence of a base like potassium carbonate, lead to the formation of the corresponding 2-substituted quinoline (B57606) derivatives through the elimination of an HCl molecule. nih.gov

Impact of Fluorine at C-3 on Reactivity

The fluorine atom at the C-3 position exerts a strong inductive electron-withdrawing effect, which increases the electrophilicity of the neighboring C-2 and C-4 positions. While fluorine can also act as a leaving group in SNAr reactions, its high electronegativity makes the carbon it is attached to highly electrophilic, often enhancing the reactivity of adjacent positions more than it promotes its own substitution. youtube.com In the context of this compound, the primary role of the C-3 fluorine is to activate the C-2 position towards nucleophilic attack.

Influence of the Nitro Group at C-6 on Electrophilicity

The nitro group at the C-6 position is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. masterorganicchemistry.comlibretexts.org It achieves this by stabilizing the negatively charged Meisenheimer intermediate through resonance, particularly when the nucleophilic attack occurs at a position that allows the negative charge to be delocalized onto the nitro group. libretexts.org In this compound, the C-6 nitro group significantly enhances the electrophilicity of the entire quinoline system, making it more susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. Studies on related nitroquinoline derivatives have shown that the nitro group activates the aromatic ring for nucleophilic attack. nih.govmdpi.com

Regioselectivity and Chemoselectivity in Multi-substituted Systems

In molecules with multiple potential reaction sites like this compound, the outcome of a reaction is governed by regioselectivity and chemoselectivity. The substitution pattern of electron-withdrawing groups plays a crucial role in determining the site of nucleophilic attack. masterorganicchemistry.com Generally, nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group. In this specific molecule, the C-2 chloro and C-4 positions are activated by the C-6 nitro group. However, the presence of the fluorine at C-3 further modulates the reactivity. The relative reactivity of different leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, not because of leaving group ability, but due to the activating effect of the halogen's electronegativity on the carbon atom. youtube.com The specific reaction conditions and the nature of the nucleophile also play a significant role in determining which substituent is replaced.

Reactions of the Nitro Group: Reduction and Condensation

The nitro group in this compound is not only an activating group for SNAr reactions but also a functional group that can undergo its own set of transformations, most notably reduction to an amino group.

Formation of Azoxy, Azo, and Hydrazino Analogs

The nitro group at the C-6 position of this compound is a key functional handle for synthetic transformations, particularly reduction reactions that lead to various nitrogen-containing analogs. The specific product formed—whether an azoxy, azo, or hydrazino derivative—is highly dependent on the choice of reducing agent and the precise control of reaction conditions.

The reduction of nitroarenes to amines proceeds through several intermediates, including nitrosoarenes and hydroxylamines. The condensation of these intermediates can lead to the formation of dimeric species. For example, the reaction between a nitrosoarene and a hydroxylamine (B1172632) yields an azoxy compound. Further reduction of the azoxy compound can produce an azo compound, which can, in turn, be reduced to a hydrazo derivative and finally cleaved to the corresponding amine.

While specific literature detailing the reduction of this compound to its azoxy and azo analogs is scarce, the general principles of nitroarene reduction are applicable. Selective reduction to these dimeric intermediates often requires mild reducing agents or carefully controlled electrochemical methods.

The formation of hydrazinoquinolines, however, is a more commonly documented transformation. The chlorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the nitro group. Consequently, treatment of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the displacement of the C-2 chloride to form the corresponding 2-hydrazino-3-fluoro-6-nitroquinoline. This reaction typically proceeds under mild conditions, highlighting the lability of the C-Cl bond.

The following table summarizes the potential products from the reduction or substitution of this compound.

| Starting Material | Reagent/Condition | Potential Product Class |

| This compound | Mild reducing agent (e.g., NaBH₄ with catalyst) | Azoxy/Azo analog |

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | Hydrazino analog |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira) at Halogenated Sites

The dihalogenated nature of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Activation of C-Cl and C-F Bonds in Quinoline Systems

A critical aspect of cross-coupling reactions on this substrate is the differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. In palladium-catalyzed reactions, the bond strength and the energy of the σ* orbital play a crucial role in the ease of oxidative addition, which is often the rate-determining step. The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition by a Pd(0) catalyst.

This reactivity difference allows for highly selective functionalization at the C-2 position. Standard cross-coupling conditions for reactions like Suzuki, Stille, Heck, and Sonogashira will almost exclusively activate the C-Cl bond, leaving the C-F bond at the C-3 position intact. The electron-deficient nature of the quinoline ring, amplified by the nitro group, further enhances the electrophilicity of the C-2 position, facilitating the oxidative addition step.

While C-F bond activation is a field of active research and can be achieved with specialized, highly active catalytic systems (often employing nickel or electron-rich, bulky phosphine (B1218219) ligands for palladium), it requires much more forcing conditions than C-Cl activation. For this compound, this chemoselectivity provides a reliable method for stepwise functionalization, first at the C-2 position and potentially later at the C-3 position if a suitable C-F activation protocol is employed.

The table below outlines the expected regioselectivity for common cross-coupling reactions.

| Cross-Coupling Reaction | Primary Reactive Site | Typical Catalytic System | Expected Product Type |

| Suzuki | C-2 (C-Cl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl/vinyl-3-fluoro-6-nitroquinoline |

| Stille | C-2 (C-Cl) | Pd(PPh₃)₄ | 2-Aryl/vinyl-3-fluoro-6-nitroquinoline |

| Heck | C-2 (C-Cl) | Pd(OAc)₂, Ligand, Base | 2-Alkene-substituted-3-fluoro-6-nitroquinoline |

| Sonogashira | C-2 (C-Cl) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-Alkynyl-3-fluoro-6-nitroquinoline |

Electrophilic Substitution Reactions on the Quinoline Ring System

The propensity of an aromatic system to undergo electrophilic substitution is governed by its electron density. The quinoline nucleus is inherently electron-deficient compared to benzene due to the electron-withdrawing nature of the heterocyclic nitrogen atom. The addition of three strongly deactivating substituents—chloro, fluoro, and nitro—renders the this compound ring system exceptionally unreactive towards electrophilic attack.

Directive Effects of Chloro, Fluoro, and Nitro Substituents

Should an electrophilic substitution be forced to occur under extremely harsh conditions, the regiochemical outcome would be dictated by the combined directing effects of the existing substituents.

Nitro Group (-NO₂): As a powerful deactivating group, the nitro substituent at C-6 strongly reduces the electron density of the carbocyclic (benzene) ring. It is a meta-director, meaning it would direct an incoming electrophile to the C-5 and C-7 positions.

Chloro (-Cl) and Fluoro (-F) Groups: Halogens are also deactivating due to their strong negative inductive effect (-I). However, they possess a positive resonance effect (+R) due to their lone pairs, which directs incoming electrophiles to the ortho and para positions. In this molecule, these halogens are located on the already electron-poor pyridine (B92270) ring, further deactivating it.

The cumulative effect is a profound deactivation of the entire quinoline system. The nitro group at C-6 is the most powerful deactivating group and will exert the dominant directing influence. Therefore, any potential electrophilic attack would be overwhelmingly directed to the positions meta to the nitro group, namely C-5 and C-7. The pyridine ring is rendered essentially inert to electrophilic substitution by the combined deactivating power of the ring nitrogen and the two halogen substituents. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are highly unlikely to proceed under standard conditions.

| Substituent | Position | Electronic Effect (Inductive/Resonance) | Overall Effect | Directing Influence |

| Nitro | 6 | Strong -I, Strong -R | Strongly Deactivating | Meta (to C-5, C-7) |

| Chloro | 2 | Strong -I, Weak +R | Deactivating | Ortho, Para |

| Fluoro | 3 | Strong -I, Weak +R | Deactivating | Ortho, Para |

Following a comprehensive search for scientific literature and data, it has been determined that there are no available computational or theoretical studies specifically focused on the chemical compound This compound .

While extensive research has been conducted on various other substituted quinoline derivatives, including those with chloro, fluoro, and nitro groups in different positions, no published papers or database entries containing the requested analyses for this particular molecule could be located. The search included queries for:

Quantum chemical calculations

Electronic structure analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis

Molecular Electrostatic Potential (MEP) surface analysis

Charge distribution and atomic reactivity descriptors

Natural Bond Orbital (NBO) analysis

Computational studies of SNAr pathways and energy barriers

Without primary research data from such studies, it is not possible to generate an article with the detailed findings and data tables as specified in the instructions. Information on related compounds cannot be used as a substitute due to the strict requirement to focus solely on this compound.

Computational and Theoretical Studies of 2 Chloro 3 Fluoro 6 Nitroquinoline

Conformational Analysis and Intramolecular Interactions

A thorough conformational analysis of 2-Chloro-3-fluoro-6-nitroquinoline would be the initial step in its theoretical characterization. This would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures. The primary focus would be on the rotational barriers around the single bonds, particularly the bond connecting the nitro group to the quinoline (B57606) ring. The planarity of the bicyclic quinoline system is expected, but the orientation of the nitro group relative to the ring is a key conformational variable.

Solvation Effects in Theoretical Studies

The influence of a solvent on the properties and reactivity of this compound would be another critical area of computational investigation. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the effect of a solvent environment on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent affects the molecule's conformational equilibrium and electronic structure.

For a polar molecule like this compound, the choice of solvent would significantly impact its behavior. Theoretical studies would likely explore a range of solvents with varying polarities to understand how this influences the stability of different conformers and the distribution of electron density within the molecule. This is particularly important for predicting reaction outcomes, as the solvent can stabilize transition states and influence reaction pathways.

Structure-Reactivity Relationship (SAR) Studies from a Computational Perspective

Computational Structure-Activity Relationship (SAR) studies would aim to connect the molecular structure of this compound to its potential chemical reactivity. By calculating a variety of molecular descriptors, researchers can gain insights into how the specific arrangement of atoms and functional groups governs the molecule's behavior in chemical reactions.

Key aspects of a computational SAR study would include the analysis of the molecule's electrostatic potential surface to identify regions susceptible to nucleophilic or electrophilic attack. The distribution of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would also be crucial. The energy and localization of these orbitals provide valuable information about the molecule

Derivatization and Scaffold Expansion Strategies Utilizing 2 Chloro 3 Fluoro 6 Nitroquinoline

Synthesis of Libraries of Substituted Quinoline (B57606) Analogs

The generation of compound libraries from a common core is a powerful strategy for drug discovery and the development of new materials. 2-Chloro-3-fluoro-6-nitroquinoline is an ideal starting material for this purpose, with its reactivity profile enabling extensive diversification. The chloro, fluoro, and nitro functional groups each offer a handle for modification, allowing for the systematic exploration of the chemical space around the quinoline core. chemimpex.com A closely related analog, 3-bromo-2-chloro-6-nitro-quinoline, is widely utilized as a key intermediate in synthesizing bioactive molecules, highlighting the utility of this substitution pattern in creating complex molecular architectures. chemimpex.com

The chlorine atom at the C-2 position of the quinoline ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen and the additional activation provided by the nitro group on the benzo-fused portion of the scaffold. This allows for the displacement of the chloride by a wide array of nucleophiles under relatively mild conditions.

Research on analogous 2-chloroquinoline (B121035) systems demonstrates that the C-2 chloro group can be readily substituted by various nucleophiles, including amines, thiols, alkoxides, and azide (B81097) ions. rsc.orgmdpi.com For example, studies on 2-chloroquinoline-3-carbaldehydes show that the C-2 position can be functionalized with piperidine, thiolate anions (SR), and hydroxide (B78521) ions (OH). rsc.org Similarly, reactions on 4-chloro-8-methylquinolin-2(1H)-one and its dichloro precursor show that positions activated by the ring nitrogen are susceptible to hydrazination and azidation. mdpi.com This reactivity is directly translatable to this compound, enabling the synthesis of diverse libraries of 2-substituted quinoline analogs. For instance, covalent docking studies have shown that the C-2 chlorine can be displaced by the nucleophilic cysteine residue in the active site of viral proteases. nih.gov

| Nucleophile | Reagent Example | Product Class | Potential Reaction Conditions |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Aniline (B41778), Piperidine) | 2-Amino-3-fluoro-6-nitroquinolines | Heat in solvent (e.g., EtOH, DMF) |

| Thiol | R-SH (e.g., Thiophenol) | 3-Fluoro-6-nitro-2-(alkyl/arylthio)quinolines | Base (e.g., K₂CO₃, NaH) in polar aprotic solvent |

| Alkoxide | R-OH / Base (e.g., NaOMe) | 2-Alkoxy-3-fluoro-6-nitroquinolines | Reaction in the corresponding alcohol |

| Azide | Sodium Azide (NaN₃) | 2-Azido-3-fluoro-6-nitroquinoline | Polar aprotic solvent (e.g., DMF, DMSO) |

Beyond the C-2 position, the fluoro and nitro groups offer further opportunities for diversification.

The C-6 nitro group can be readily reduced to a primary amine under standard conditions, providing a key vector for further functionalization. nih.gov Common methods for the reduction of aromatic nitro groups include the use of metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or reducing agents such as tin(II) chloride (SnCl₂) in acidic media or iron metal in acetic acid. nih.govwikipedia.orgorganic-chemistry.org This transformation yields 2-chloro-3-fluoroquinolin-6-amine, a versatile intermediate. The resulting amino group can be acylated, sulfonylated, or undergo diazotization to introduce a wide range of other functionalities.

The fluorine atom at C-3 is generally less susceptible to nucleophilic substitution than the chlorine at C-2. However, the relative reactivity of halogens in SNAr reactions is highly dependent on the specific substrate, nucleophile, and reaction conditions. researchgate.netresearchgate.net In some cases, particularly with hard nucleophiles or under acid catalysis which protonates the ring nitrogen to increase its electron-withdrawing effect, the fluorine can be displaced. researchgate.net More commonly, the C-3 fluoro group serves to modulate the electronic properties of the molecule, influencing its biological activity and physical characteristics.

| Reaction Type | Reagents | Intermediate Product | Subsequent Derivatization Example |

|---|---|---|---|

| Nitro Reduction | SnCl₂ / HCl or H₂ / Pd-C | 2-Chloro-3-fluoroquinolin-6-amine | Acylation with Acyl Chloride (RCOCl) |

| Nitro Reduction | Fe / NH₄Cl | 2-Chloro-3-fluoroquinolin-6-amine | Sulfonylation with Sulfonyl Chloride (RSO₂Cl) |

Construction of Fused Heterocyclic Systems with the Quinoline Core

The functional handles on the this compound scaffold are ideal for the construction of more complex, polycyclic systems through annulation reactions. This strategy involves introducing a new ring fused to the quinoline core, which can significantly alter the molecule's three-dimensional shape and biological activity.

A common approach to forming fused systems involves a two-step sequence: a nucleophilic substitution followed by an intramolecular cyclization. By choosing a nucleophile that contains a second reactive group, a subsequent ring-closing reaction can be orchestrated.

For example, the C-2 chloro group can be displaced by hydrazine (B178648) to yield a 2-hydrazinylquinoline intermediate. nih.gov This intermediate can then be reacted with various electrophiles, such as α-nitroalkenes or other carbonyl compounds, in the presence of an acid catalyst like polyphosphoric acid (PPA) to induce cyclization, forming a triazole ring fused to the quinoline. This yields a rsc.orgtandfonline.comnih.govtriazolo[4,3-a]quinoline framework. nih.gov Similarly, reacting the parent chloroquinoline with a nucleophile containing a thiol group can be a precursor to forming a fused thieno[2,3-b]quinoline system. rsc.org These annulation strategies dramatically increase the structural diversity accessible from the initial building block. chim.itresearchgate.net

Design of Complex Molecular Architectures Featuring the Quinoline Motif

The creation of complex molecular architectures often relies on the precise and controlled formation of carbon-carbon bonds. For this, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. nih.gov The C-2 chloro substituent on the this compound scaffold is well-suited for such transformations.

Protocols for Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), and Negishi (using organozincs) couplings of aryl chlorides are well-established. nih.govlibretexts.org These reactions allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C-2 position. The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, is often crucial for achieving efficient catalytic turnover with otherwise unreactive aryl chlorides. nih.gov The ability to perform these C-C bond-forming reactions is critical, as demonstrated by the use of the analogous 3-bromo-2-chloro-6-nitro-quinoline in the synthesis of complex molecules for pharmaceutical and materials science applications. chemimpex.com This approach enables the construction of biaryl systems or other extended conjugated structures, which are common motifs in active pharmaceutical ingredients and organic electronic materials. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | 2-Aryl-3-fluoro-6-nitroquinolines |

| Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ / CuI | 2-Aryl-3-fluoro-6-nitroquinolines |

| Negishi Coupling | Ar-ZnCl | Pd(dba)₂ / P(t-Bu)₃ | 2-Aryl-3-fluoro-6-nitroquinolines |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP | 2-(Dialkylamino)-3-fluoro-6-nitroquinolines |

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of 2-Chloro-3-fluoro-6-nitroquinoline in solution. Both one-dimensional and multi-dimensional NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.

Multi-dimensional NMR techniques are instrumental in deciphering the complex spin systems within the this compound molecule.

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline (B57606) ring system, aiding in the assignment of the aromatic protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduprinceton.edu This allows for the unambiguous assignment of which proton is attached to which carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu This is particularly powerful for connecting different fragments of the molecule. For instance, in this compound, HMBC can show correlations from the protons on the aromatic rings to the quaternary carbons, including the carbon atoms bearing the chloro, fluoro, and nitro substituents. nih.gov The ¹⁵N chemical shifts can also be determined using ¹H-¹⁵N HMBC experiments. nih.gov

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. princeton.edu NOESY is crucial for determining the stereochemistry and conformation of molecules. In the context of this compound, NOESY can provide information about the spatial proximity of the substituents on the quinoline core.

A summary of expected 2D NMR correlations for this compound is provided in the table below.

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies protons that are J-coupled (typically through 2-3 bonds). |

| HSQC | ¹H - ¹³C | Shows direct one-bond correlations between protons and the carbons they are attached to. |

| HMBC | ¹H - ¹³C | Reveals longer-range (2-4 bond) correlations between protons and carbons, aiding in the assembly of the molecular skeleton. |

| NOESY | ¹H - ¹H | Detects through-space interactions between protons, providing insights into the 3D structure and conformation. |

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of the solid material, revealing information about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula.

Tandem mass spectrometry, or MS/MS, involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its constituent parts. For quinoline derivatives, characteristic fragmentation pathways often involve the loss of substituents or cleavage of the heterocyclic ring system. nih.govrsc.org For this compound, one would expect to observe fragment ions corresponding to the loss of the nitro group (NO₂), the chlorine atom (Cl), and potentially the fluorine atom (F), as well as cleavages of the quinoline ring itself. nih.gov

A hypothetical fragmentation pattern for this compound is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M]+ | [M - NO₂]+ | NO₂ |

| [M]+ | [M - Cl]+ | Cl |

| [M]+ | [M - F]+ | F |

| [M - NO₂]+ | [M - NO₂ - HCN]+ | HCN |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching (quinoline ring): These vibrations give rise to a series of bands in the 1650-1400 cm⁻¹ region.

N-O stretching (nitro group): The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-F stretching: A strong absorption band characteristic of the C-F bond is typically found in the 1100-1000 cm⁻¹ region. chemistryjournal.inajabs.org

C-Cl stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. dergipark.org.tr

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a more detailed assignment of the observed vibrational modes. sphinxsai.comnih.govresearchgate.netresearchgate.net

A table summarizing the expected key vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1650 - 1400 |

| Asymmetric N-O Stretch (NO₂) | 1550 - 1500 |

| Symmetric N-O Stretch (NO₂) | 1350 - 1300 |

| C-F Stretch | 1100 - 1000 |

| C-Cl Stretch | 800 - 600 |

Despite a comprehensive search for scientific literature and data, no specific experimental results for the X-ray crystallography or UV-Visible spectroscopy of this compound could be located. The search for detailed research findings, including crystal packing, intermolecular interactions, electronic transitions, and optical properties for this exact compound, did not yield any relevant scholarly articles or database entries.

Consequently, the requested article with the specified outline focusing solely on the advanced spectroscopic and diffraction methodologies for the structural characterization of this compound cannot be generated at this time due to the lack of available scientific data.

Information on related compounds was found but is explicitly excluded by the user's instructions to maintain a strict focus on the subject compound. Further research or synthesis and analysis of this compound would be required to produce the data necessary to fulfill the article's outline.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Chloro 3 Fluoro 6 Nitroquinoline

Potential Role in Advanced Organic Materials Research

The exploration of novel organic compounds for advanced materials is a cornerstone of modern materials science. The structural and electronic attributes of 2-Chloro-3-fluoro-6-nitroquinoline make it a compelling candidate for investigation in this domain. The rigid, planar quinoline (B57606) ring system provides a robust aromatic scaffold, while its substituents offer a mechanism for fine-tuning molecular properties. Analogous, though differently substituted, quinoline compounds have already been recognized for their utility in materials science. For instance, 3-Bromo-2-chloro-6-nitro-quinoline is noted for its application in creating complex molecular architectures essential for advanced materials development, leveraging its reactivity in cross-coupling reactions. chemimpex.com

The chemical design of this compound is particularly intriguing for the field of optoelectronics, which relies on materials that can interact with light to produce an electrical signal, or vice versa. mdpi.com The design potential stems from the intense electronic polarization of the molecule.

Electron-Withdrawing Groups: The nitro group (-NO₂) at the 6-position is a powerful electron-withdrawing group, significantly lowering the electron density of the aromatic system. The chloro (-Cl) and fluoro (-F) substituents also exert an electron-withdrawing inductive effect.

Molecular Polarization: This combination of substituents creates a highly polarized π-system, a key feature for materials used in optoelectronics. Such polarization can facilitate charge separation and transport, which are fundamental processes in devices like organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs).

Halogen-Specific Effects: The presence of both fluorine and chlorine offers unique tuning capabilities. Research on related materials, such as aluminum phthalocyanines, has shown that substituting chlorine with fluorine can dramatically alter optoelectronic properties, including the highest occupied molecular orbital (HOMO) energy levels by as much as 1 eV. researchgate.net The dual halogenation in this compound presents an opportunity to create materials with precisely engineered electronic characteristics.

Furthermore, the general class of fluoroquinolones is known for its interesting photophysical and photochemical behavior, which is a critical consideration in the design of photonic materials. nih.govrsc.org While direct studies on the photophysics of this compound are not yet prevalent, the established properties of its constituent functional groups strongly suggest its potential as a building block for novel photoactive materials.

Table 1: Influence of Substituents on the Chemical Design for Optoelectronics

| Substituent | Position | Electronic Effect | Potential Impact on Chemical Design |

|---|---|---|---|

| Nitro (-NO₂) | 6 | Strong Electron-Withdrawing | Enhances molecular polarization; lowers LUMO energy level. |

| Fluoro (-F) | 3 | Strong Inductive Electron-Withdrawing | Modifies electronic structure; can influence molecular packing. |

| Chloro (-Cl) | 2 | Inductive Electron-Withdrawing | Further polarizes the molecule; provides a reactive site for further functionalization. |

| Quinoline Core | - | Aromatic π-system | Provides a rigid, planar scaffold for charge transport and π-π stacking. |

Applications in Catalysis and Ligand Design

In the realm of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The quinoline scaffold is a well-established motif in ligand design, primarily due to the nitrogen atom in the aromatic ring, which has a lone pair of electrons available for coordination to a metal center.

However, the specific substitution pattern of this compound would make it a highly unconventional ligand. The potent electron-withdrawing nature of the nitro, fluoro, and chloro groups would significantly decrease the electron density on the quinoline nitrogen. This would render the nitrogen atom much less basic and therefore a weaker electron donor compared to unsubstituted or electron-rich quinolines.

While this diminished Lewis basicity might seem like a disadvantage, it could be exploited in specialized catalytic systems where:

Fine-Tuning is Essential: A weakly coordinating ligand could be used to generate a highly reactive, electron-deficient, and coordinatively unsaturated metal center.

"Hard" Metal Ions are Used: It might selectively bind to certain metal ions that have a preference for less basic nitrogen donors.

Redox-Active Ligands are Needed: The nitroaromatic system could potentially participate in the catalytic cycle through electron-transfer processes.

The development of catalytic systems often relies on a deep understanding of supramolecular interactions and self-organization, which can be used to create enzyme-like catalysts with high efficiency. mdpi.com

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The principles of molecular recognition and self-assembly allow for the construction of complex, ordered structures from individual molecular building blocks. rsc.org this compound is an excellent candidate for integration into such systems due to its distinct structural features that promote specific intermolecular interactions.

π-π Stacking: The flat, extended aromatic surface of the quinoline ring is ideal for engaging in π-π stacking interactions, a primary driving force for the self-assembly of many planar organic molecules.

Dipole-Dipole Interactions: The molecule is highly polar. The strong dipole moments associated with the C-F, C-Cl, and C-NO₂ bonds can lead to directional and stabilizing dipole-dipole interactions that guide the assembly process.

Halogen Bonding: The chlorine atom at the 2-position could act as a halogen bond donor, forming specific, directional interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules.

Charge-Transfer Interactions: The electron-poor nature of the nitroquinoline system could allow it to form charge-transfer complexes with electron-rich aromatic molecules, leading to co-assembled materials with unique electronic properties.

Through the strategic interplay of these forces, it is conceivable that this compound could self-assemble into well-defined nanostructures such as wires, tapes, or columns, a process that is fundamental to creating functional nanoscale materials. nih.gov

Sustainable Synthesis and Environmental Considerations in Production

The production of complex, polysubstituted heterocycles like this compound traditionally relies on multi-step synthetic sequences that may involve harsh reagents, stoichiometric oxidants, and significant solvent waste. mdpi.com There is a strong impetus in modern chemistry to develop more sustainable and environmentally benign synthetic methods.

Traditional methods for quinoline synthesis, such as the Friedländer condensation, often require catalysts and conditions that are not environmentally friendly. researchgate.net Future research into the production of this compound will likely focus on green chemistry principles.

Table 2: Comparison of Synthetic Approaches for Quinolines

| Approach | Traditional Methods | Sustainable/Green Methods |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, visible-light photocatalysis. tandfonline.com |

| Solvents | Often requires organic solvents | Use of green solvents (e.g., water, ethanol) or solvent-free conditions. tandfonline.com |

| Catalysts | Homogeneous acids/bases, expensive or toxic metal catalysts. tubitak.gov.tr | Reusable heterogeneous catalysts, nanoparticles, earth-abundant metal catalysts (Fe, Cu). mdpi.com |

| Byproducts | Can generate significant waste | Higher atom economy, easier catalyst recovery, and reduced waste streams. researchgate.net |

Key opportunities for the sustainable production of this compound include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often allows for solvent-free conditions. tandfonline.com

Catalytic C-H Activation: Directly functionalizing the quinoline core avoids the need for pre-functionalized starting materials, leading to more atom-economical routes. mdpi.com

Flow Chemistry: Performing the synthesis in continuous flow reactors can improve safety, efficiency, and scalability while minimizing waste.

Challenges and Future Opportunities in the Synthesis and Chemical Transformation of Poly-substituted Quinolines

The synthesis of polysubstituted quinolines, particularly those with a specific arrangement of multiple different functional groups, remains a significant challenge in organic chemistry. mdpi.comresearchgate.net

Current Challenges:

Regioselectivity: Controlling the exact position of each substituent on the quinoline ring is often difficult, leading to mixtures of isomers that are hard to separate. For a target like this compound, achieving this precise substitution pattern requires highly selective reactions.

Substrate Scope: Many synthetic methods for quinolines work well for a limited set of simple starting materials but fail when applied to more complex or electronically demanding substrates. mdpi.com

Harsh Conditions: Classical methods like the Skraup or Doebner-von Miller reactions often require strongly acidic and high-temperature conditions, which are incompatible with many sensitive functional groups. researchgate.net

Future Opportunities:

Novel Catalytic Systems: There is a continuing search for new catalysts, including those based on earth-abundant metals or even metal-free photocatalysts, that can build the quinoline core with high efficiency and selectivity under mild conditions. mdpi.com

Computational Chemistry: The use of computational modeling and machine learning is becoming increasingly valuable for predicting reaction outcomes, optimizing reaction parameters, and designing new synthetic pathways to complex targets. mdpi.com

Late-Stage Functionalization: A promising strategy involves synthesizing a simpler quinoline core and then introducing the desired functional groups (like chloro, fluoro, and nitro) in the final steps. This approach offers flexibility but requires the development of highly selective functionalization reactions.

Overcoming these challenges will not only facilitate access to this compound but will also advance the broader field of heterocyclic chemistry, enabling the creation of a new generation of functional molecules for diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.